2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction between 2-aminobenzohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylbenzylidene)amino]-1H-isoindole-1,3(2H)-dione
- N′-benzylidene-2-hydroxymethylbenzohydrazides
Uniqueness
2-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C16H12N2O2 |
---|---|
Molecular Weight |
264.28g/mol |
IUPAC Name |
2-[(E)-(2-methylphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O2/c1-11-6-2-3-7-12(11)10-17-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-10H,1H3/b17-10+ |
InChI Key |
ASFFCTSTKPKLHK-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=O)C3=CC=CC=C3C2=O |
SMILES |
CC1=CC=CC=C1C=NN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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